N-isobutylnoroxymorphone
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Overview
Description
N-isobutylnoroxymorphone is a derivative of noroxymorphone, which is a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone . This compound is part of the morphinan class of opioids, which are known for their specific interactions with opioid receptors .
Preparation Methods
The synthesis of N-isobutylnoroxymorphone typically involves the selective ring opening reaction of the N-cyclopropylmethyl group in naltrexone. This reaction is carried out in the presence of platinum (IV) oxide and hydrobromic acid under a hydrogen atmosphere at room temperature . This method selectively affords the N-isobutyl derivative .
Chemical Reactions Analysis
N-isobutylnoroxymorphone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-isobutylnoroxymorphone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other opioid compounds.
Biology: It is used in studies related to opioid receptors and their interactions.
Industry: It is used in the production of opioid antagonists.
Mechanism of Action
N-isobutylnoroxymorphone exerts its effects by interacting with opioid receptors in the central nervous system. These receptors are part of the G-protein coupled receptor family and are involved in the modulation of pain and reward pathways . The compound binds to these receptors, leading to a series of intracellular events that result in its pharmacological effects .
Comparison with Similar Compounds
N-isobutylnoroxymorphone is similar to other opioid compounds such as naloxone and naltrexone. it is unique in its specific binding affinity and pharmacological profile . Other similar compounds include:
Naloxone: An opioid antagonist used to reverse opioid overdoses.
This compound stands out due to its unique chemical structure and specific interactions with opioid receptors, making it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-methylpropyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H25NO4/c1-11(2)10-21-8-7-19-16-12-3-4-13(22)17(16)25-18(19)14(23)5-6-20(19,24)15(21)9-12/h3-4,11,15,18,22,24H,5-10H2,1-2H3/t15-,18+,19+,20-/m1/s1 |
InChI Key |
OEQLILQNMUXCHV-XFWGSAIBSA-N |
Isomeric SMILES |
CC(C)CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
CC(C)CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
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